molecular formula C9H9IN2 B1467835 2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile CAS No. 1217486-73-1

2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B1467835
M. Wt: 272.09 g/mol
InChI Key: SUMBUMBXFZFCCY-UHFFFAOYSA-N
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Description

The compound “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” likely belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .


Synthesis Analysis

While specific synthesis methods for “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” are not available, similar compounds such as “4-(4-iodopyridin-2-yl)morpholine” have been synthesized . The synthesis of these types of compounds often involves reactions with amines in protic solvents .


Molecular Structure Analysis

The molecular structure of “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” would likely include a pyridine ring with an iodine atom at the 4-position and a 2-methylpropanenitrile group at the 2-position .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Molecular iodine has been used in various organic transformations, including the cyclization (iodocyclization and cyclodehydroiodination) of tethered heteroatom-containing alkenyl or alkynyl systems . This process can produce heterocyclic compounds with many synthetic and biological applications .
  • Methods of Application or Experimental Procedures : The cyclization process involves the use of molecular iodine to promote the cyclization of tethered heteroatom (oxygen-, nitrogen- or sulfur-)-containing alkynes . This method has been effective for the synthesis of furans, pyrroles, thiophenes, indoles, benzo[b]furans, and benzo[b]thiophenes .
  • Results or Outcomes : The cyclization process has resulted in the production of a variety of heterocyclic compounds. For example, pyrrole moieties are found in a large number of naturally occurring compounds which display a variety of physiological properties . Similarly, furan moieties are also found in naturally occurring compounds or synthetic derivatives .
  • Synthesis of 4-Pyridone Derivatives

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : 4-Pyridone and its derivatives can be prepared from 4-pyrone and amines in protic solvents . This compound could potentially be used as a starting material or intermediate in these reactions .
    • Methods of Application or Experimental Procedures : The synthesis of 4-Pyridone derivatives typically involves the reaction of 4-pyrone with amines in protic solvents .
    • Results or Outcomes : The outcomes of this application could include the synthesis of a variety of 4-Pyridone derivatives, which have many potential applications in organic chemistry .

properties

IUPAC Name

2-(4-iodopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMBUMBXFZFCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile

Synthesis routes and methods

Procedure details

An oven-dried flask was evacuated and back-filled with nitrogen three times. The flask was charged with 2-chloro-4-iodo-pyridine (3 g, 12.53 mmol) and isobutyronitrile (865.9 mg, 1.125 mL, 12.53 mmol) in anhydrous toluene (30.00 mL). The reaction mixture was cooled to 0° C. and treated with bis(trimethylsilyl)azanide in tetrahydrofuran (sodium ion (1)) (12.53 mL of 1 M, 12.53 mmol) over a period of 5 minutes. The reaction mixture was allowed to warm to ambient temperature and stirred at this temperature for 3 hours. The reaction mixture was diluted with ethyl acetate and washed with 1 M hydrochloric acid. The aqueous layer was extracted with ethyl acetate (×3) and the combined organic extracts dried MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion, 80 g column) loaded with dichloromethane and eluted with 0 to 30% ethyl acetate/petroleum ether. Product fractions were combined and concentrated in vacuo to give the sub-title product as an off-white solid (2.22 g, 65% Yield). 1H NMR (400.0 MHz, DMSO-d6) δ 1.70 (s, 6H), 7.84 (dd, 1H), 7.98 (d, 1H) and 8.31 (d, 1H) ppm; LC/MS m/z 273.0 [M+H]+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.125 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
bis(trimethylsilyl)azanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrahydrofuran
Quantity
12.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DI Sierov, IV Dzhulai, KI Siryk… - European Journal of …, 2023 - Wiley Online Library
A systematic study on the S n Ar reaction of halogenated fluoropyridines and (hetero)aliphatic nitrile anions as an approach to the synthesis of functionalized pyridines bearing a (cyclo)…

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